![molecular formula C12H13NO B2855283 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one CAS No. 1309976-15-5](/img/structure/B2855283.png)
3,5,8-Trimethyl-1,2-dihydroquinolin-2-one
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Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
One significant application of compounds structurally related to 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one is in the field of organic synthesis. For instance, the synthesis of lamellarin U and lamellarin G trimethyl ether demonstrates the utility of alpha-aminonitrile derivatives in producing complex organic molecules, showcasing the versatility of related compounds in synthetic organic chemistry (Liermann & Opatz, 2008).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives similar to 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one are explored for their potential therapeutic activities. For example, quinoline-8-carboxamides have been identified as a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, highlighting their relevance in developing treatments for diseases where PARP-1 is implicated (Lord et al., 2009).
Materials Science and Catalysis
In the realm of materials science and catalysis, derivatives of 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one have been employed in the synthesis and characterization of metal complexes with potential applications in polymerization processes. For instance, nickel complexes derived from related quinolinylidene structures have shown high activities in ethylene oligomerization, indicating their potential as catalysts in the production of polymers (Yu et al., 2011).
Luminescent Materials
Research into luminescent materials has also benefited from the study of compounds related to 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one. A study on Zn complexes based on 8-hydroxyquinoline groups containing 3,5-bis(trifluoromethyl) benzene units demonstrated unique crystal structures and luminescent properties, suggesting applications in the development of new luminescent materials (Huo, Zhu, & Hu, 2010).
properties
IUPAC Name |
3,5,8-trimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-8(2)11-10(7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGPYXWOZTEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,8-Trimethyl-1,2-dihydroquinolin-2-one |
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